Pitolisant metabolite BP1.8054
Description
Structure
3D Structure
Properties
CAS No. |
2307451-04-1 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-9-4-1-8(2-5-9)3-6-10(14)13-7-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-3+ |
InChI Key |
ZEPXWXAJIBXPNT-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Biochemical Pathways of Pitolisant Metabolite Bp1.8054 Formation
Enzymatic Systems Involved in Pitolisant (B1243001) Biotransformation to BP1.8054
The generation of Pitolisant's metabolites is governed by Phase I and Phase II drug-metabolizing enzymes. The initial steps leading toward the formation of BP1.8054 are catalyzed by the cytochrome P450 (CYP) superfamily.
In vitro and in vivo studies have established that Pitolisant is metabolized predominantly by CYP enzymes. europa.euhpfb-dgpsa.ca These enzymes are responsible for the initial oxidative reactions that modify the Pitolisant structure, preparing it for further metabolic changes.
CYP2D6 is the primary enzyme responsible for the metabolism of Pitolisant. europa.euhpfb-dgpsa.ca Its major role in the biotransformation pathway underscores its importance in generating the precursor necessary for BP1.8054 formation. europa.eu The significant impact of CYP2D6 is highlighted by the observation that individuals who are poor metabolizers for this enzyme show markedly increased exposure to Pitolisant. europa.eu This indicates that the CYP2D6-mediated reactions are the main rate-limiting step in the clearance of Pitolisant and the formation of its subsequent metabolites, including the precursor to BP1.8054.
Table 1: Key Cytochrome P450 Enzymes in Pitolisant Metabolism
| Enzyme | Primary Role in Pitolisant Metabolism | Significance for BP1.8054 Formation | Reference |
|---|---|---|---|
| CYP2D6 | Primary metabolizing enzyme | Catalyzes the initial and rate-limiting steps to form the necessary precursor. | europa.euhpfb-dgpsa.ca |
| CYP3A4 | Secondary metabolizing enzyme | Contributes to the initial oxidative metabolism leading to the formation of the BP1.8054 precursor. | europa.euhpfb-dgpsa.ca |
Following the initial CYP-mediated oxidation, Phase II conjugation is required to form the final BP1.8054 metabolite. The chemical structure of BP1.8054 is N-((2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl)glycine. nih.govdrugfuture.com This structure confirms that the final step in its formation is conjugation with the amino acid glycine (B1666218). This is distinct from other major metabolic pathways for Pitolisant which involve glucuronidation. dovepress.com The specific enzyme responsible for this glycine conjugation step in the formation of BP1.8054 is not identified in the reviewed literature.
Role of Cytochrome P450 (CYP) Enzymes in BP1.8054 Genesis
Contributions of CYP3A4 in BP1.8054 Formation
Metabolic Cascades and Intermediates Leading to Pitolisant Metabolite BP1.8054
The formation of BP1.8054 is not a single reaction but the result of a metabolic cascade.
Initial Oxidation: Pitolisant first undergoes CYP-mediated metabolism. This involves reactions described as O-dealkylation and desaturation. dovepress.com
Formation of Carboxylic Acid Intermediate: These initial oxidative steps lead to the formation of an inactive carboxylic acid metabolite. europa.eudovepress.com This "acid metabolite of O-dealkylated desaturated pitolisant" serves as the direct precursor, or intermediate, for the final conjugation step. dovepress.com
Glycine Conjugation: The carboxylic acid intermediate is then conjugated with glycine, resulting in the final metabolite, BP1.8054. dovepress.comdrugfuture.com
This multi-step pathway explains the conversion of the lipophilic parent drug, Pitolisant, into this more polar, water-soluble metabolite. Like other primary human metabolites of Pitolisant, BP1.8054 has been determined to be pharmacologically inactive at the human H3 receptor. fda.gov
Comparative Metabolism of Pitolisant Across Species with Specific Focus on BP1.8054 Formation
A significant finding in the study of Pitolisant metabolism is the species-specific nature of its metabolites.
Notably, BP1.8054 has been identified as a major metabolite that occurs only in humans. europa.eu In non-clinical toxicology studies conducted in animal species such as rats, systemic exposure to BP1.8054 after the administration of Pitolisant was very low. fda.gov This difference is critical, as it necessitated separate non-clinical safety studies where the BP1.8054 metabolite was directly administered to toxicology species to gather relevant data. fda.gov The metabolites BP1.2525 and BP1.2526, which were found in rats and linked to convulsive actions, were not detectable or found only in low concentrations in humans. hpfb-dgpsa.ca
Table 2: Species-Specific Formation of Pitolisant Metabolites
| Metabolite | Finding in Humans | Finding in Non-Clinical Species (e.g., Rats) | Reference |
|---|---|---|---|
| BP1.8054 | Major, unique human metabolite. | Low to negligible systemic exposure when Pitolisant is administered. | europa.eufda.gov |
| BP1.2526 | Low concentrations. | Major metabolite, potentially linked to adverse effects (convulsions). | hpfb-dgpsa.cafda.gov |
This stark difference in the metabolic profile between humans and other species highlights the unique enzymatic environment of human drug metabolism.
Pharmacological Characterization of Pitolisant Metabolite Bp1.8054
Receptor Binding and Functional Activity Profiling of BP1.8054
Investigation of Histamine (B1213489) H3 Receptor Interactions by BP1.8054
The parent compound, Pitolisant (B1243001), functions as a potent antagonist/inverse agonist at the histamine H3 receptor (H3R). europa.eu This receptor acts as a presynaptic autoreceptor, and its blockade leads to increased synthesis and release of histamine in the brain, promoting wakefulness. hpfb-dgpsa.ca In contrast, the metabolite BP1.8054 has been shown to be inactive at the human histamine H3 receptor. europa.euhpfb-dgpsa.ca Studies on both human and rat recombinant H3 receptors confirmed that BP1.8054 does not possess activity at this site. europa.eu This lack of activity indicates that BP1.8054 does not share the primary pharmacological mechanism of Pitolisant.
Assessment of Pitolisant Metabolite BP1.8054 Activity at Other Neurotransmitter Receptor Systems
Comprehensive screening of BP1.8054 against a panel of other neurotransmitter receptors has been conducted to assess its potential for off-target effects. Regulatory documents indicate that the major human metabolites of Pitolisant, including BP1.8054, are considered pharmacologically inactive. hpfb-dgpsa.ca This suggests a low likelihood of significant interactions with other receptor systems that could lead to independent pharmacological effects.
Evaluation of this compound on Ion Channels (e.g., hERG)
A critical aspect of drug safety assessment involves evaluating the effects of a compound and its metabolites on cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition can lead to QT interval prolongation. In vitro safety pharmacology studies have demonstrated that BP1.8054 is inactive on the hERG channel. europa.eufda.gov Specifically, BP1.8054 showed no significant hERG channel blocking activity at concentrations up to 10 µM. fda.gov This finding is crucial as it differentiates the metabolite's profile from the parent compound, Pitolisant, which has shown mild to moderate QTc prolongation at supra-therapeutic doses. europa.eu
| Compound | hERG IC50 (µM) | Notes |
|---|---|---|
| Pitolisant | 1.32 | Inhibition observed at therapeutic concentrations. fda.gov |
| BP1.8054 | >10 | No significant inhibition observed. fda.gov |
Enzymatic Modulation Potential of this compound
The potential for a drug metabolite to interact with drug-metabolizing enzymes is a key determinant of its drug-drug interaction profile.
Preclinical Pharmacokinetic and Disposition Studies of Pitolisant Metabolite Bp1.8054
Absorption and Distribution Characteristics of BP1.8054 in Preclinical Models
To understand the absorption and distribution of BP1.8054, studies were conducted involving direct oral administration to rats. Following oral gavage in Sprague-Dawley rats, the metabolite is absorbed into the systemic circulation. fda.gov
While detailed public data on parameters such as the time to maximum concentration (Tmax), plasma protein binding, or specific tissue distribution after direct administration of BP1.8054 are not available in the reviewed regulatory documents, it is known that after administration of radiolabeled Pitolisant (B1243001) to lactating rats, radioactivity was measurable in milk at concentrations one to three times higher than in plasma. fda.govfda.gov This suggests that metabolites of Pitolisant can be distributed into milk. However, specific distribution studies following direct dosing with BP1.8054 are not detailed in the available literature.
Excretion Pathways and Metabolite Profiling of BP1.8054 in Animal Models
The excretion of Pitolisant and its metabolites has been characterized primarily through studies with the parent drug. After an oral dose of radiolabeled Pitolisant, the main route of elimination is renal, with approximately 89% of the administered radioactivity recovered in the urine. hpfb-dgpsa.ca A smaller fraction is found in feces. dovepress.com This indicates that the metabolites, including the water-soluble glycine (B1666218) conjugate BP1.8054, are predominantly cleared from the body via the kidneys.
When BP1.8054 is administered directly to animals, it is expected to follow a similar primary excretion pathway through urine. As BP1.8054 is an inactive, conjugated metabolite, it is considered a final product of biotransformation. hpfb-dgpsa.ca Studies involving direct administration did not report any further significant metabolism of BP1.8054 in animal models. Therefore, "metabolite profiling" of BP1.8054 focuses on its clearance as the parent compound administered.
Systemic Exposure and Concentration Profiles of BP1.8054 in Research Animals
Systemic exposure to BP1.8054 was evaluated in rats through dedicated toxicology studies involving direct oral gavage. These studies were necessary because exposure to this human metabolite was low in animals when the parent drug, Pitolisant, was administered. fda.gov A 13-week oral toxicity study in Sprague-Dawley rats (Study no. AB20729) administered BP1.8054 at doses of 30, 100, and 300 mg/kg/day. fda.gov
Toxicokinetic parameters were measured at the end of the 13-week treatment period. For the no-observed-adverse-effect level (NOAEL) dose, specific exposure data has been reported.
| Dose Group (mg/kg/day) | Parameter | Value (Mean ± SD) |
|---|---|---|
| 30 (NOAEL) | Cmax (ng/mL) | 140.9 ± 121.7 |
| AUC0-24h (ng*h/mL) | 222.6 ± 179 |
In addition to the 13-week study, a retrospective quantification of BP1.8054 was performed in a 26-week carcinogenicity study in TgrasH2 mice that had been dosed with Pitolisant. This analysis confirmed that adequate systemic exposure to the metabolite was achieved in this mouse model, supporting the assessment of its long-term safety profile. fda.gov However, specific Cmax and AUC values from this mouse study are not publicly available.
Preclinical Toxicological Investigations of Pitolisant Metabolite Bp1.8054
In Vitro Genotoxicity Assessments of BP1.8054
The potential for BP1.8054 to cause genetic mutations or chromosomal damage was evaluated through a standard battery of in vitro tests. europa.eufda.gov These assessments are crucial for identifying potential carcinogens and mutagens early in the drug development process.
Ames Test Evaluations
BP1.8054 was evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay, commonly known as the Ames test. europa.eufda.gov The metabolite was found to be negative for mutagenicity in this assay under the described study conditions. fda.gov This indicates that BP1.8054 did not cause point mutations in the tested bacterial strains. europa.eufda.gov
Micronucleus Test on Lymphocytes
To assess the potential for chromosomal damage, an in vitro micronucleus test was conducted using cultured human lymphocytes. europa.eufda.gov The results of this assay were negative, demonstrating that BP1.8054 did not show clastogenic or aneugenic activity under the test conditions. europa.eufda.gov
Table 1: Summary of In Vitro Genotoxicity Study Results for BP1.8054
| Test System | Endpoint Assessed | Result | Citation |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Gene Mutation | Negative | europa.eufda.gov |
| In Vitro Micronucleus Test | Chromosomal Damage | Negative | europa.eufda.gov |
Repeat-Dose Toxicity Studies of BP1.8054 in Preclinical Species
Due to low systemic exposure to BP1.8054 in animal species after the administration of the parent compound, Pitolisant (B1243001), dedicated toxicity studies were conducted by directly administering the metabolite. fda.govfda.gov A 13-week oral toxicity study was performed in Sprague-Dawley rats to characterize the potential effects of repeated exposure. fda.gov
Hematological and Biochemical Parameter Analyses
In a 14-day study, BP1.8054 was reported to be well-tolerated and only induced some hematological and biochemical modifications. europa.eu The 13-week study in rats involved daily oral gavage administration of BP1.8054. fda.gov While detailed data on specific hematological and biochemical parameters from this study are not publicly available, the European Medicines Agency (EMA) assessment report noted that in the 13-week study, BP1.8054 did not induce any significant toxicity. europa.eu
Organ System-Specific Pathological Evaluations
The 13-week repeat-dose toxicity study in rats was designed to identify any target organs for toxicity and to determine a no-observed-adverse-effect level (NOAEL). fda.gov The study included a 4-week treatment-free recovery period to assess the reversibility of any findings. fda.gov Publicly available regulatory documents conclude that the metabolite was well-tolerated, with no specific organ toxicities detailed in the summaries. europa.eufda.gov
Table 2: Overview of Repeat-Dose Toxicity Study of BP1.8054
| Study Duration | Species | Route of Administration | Key Findings Summary | Citation |
|---|---|---|---|---|
| 14-Day | Rat | Oral | Well-tolerated; some hematological and biochemical modifications noted. | europa.eu |
| 13-Week | Sprague-Dawley Rat | Oral Gavage | No significant toxicity induced. | europa.eufda.gov |
Developmental and Reproductive Toxicity Studies of Pitolisant Metabolite BP1.8054
Specific studies on the developmental and reproductive toxicity of BP1.8054 were conducted in rats. fda.gov These studies were necessary because standard reproductive toxicity testing of the parent drug, Pitolisant, did not result in sufficient exposure to this major human metabolite in the animal models. fda.gov The U.S. Food and Drug Administration (FDA) concluded that the nonclinical safety of this metabolite was adequately assessed through these dedicated studies. fda.gov However, specific data regarding endpoints such as fertility, embryonic-fetal development, and pre- and postnatal development for BP1.8054 are not detailed in the available public assessment reports.
Analytical Methodologies for the Quantification and Identification of Pitolisant Metabolite Bp1.8054
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating BP1.8054 from the parent drug and other metabolites in complex biological samples like plasma or serum. The separation is critical for accurate quantification, preventing interference from structurally similar compounds. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been utilized, typically coupled with mass spectrometry for detection. fda.gov
HPLC, particularly in a reverse-phase (RP) configuration, is a robust and widely used technique for the analysis of Pitolisant (B1243001) and its metabolites. ijbpas.com In these methods, a non-polar stationary phase (like C18) is used with a polar mobile phase. While specific studies focusing solely on BP1.8054 are not prevalent, methods validated for Pitolisant provide a clear framework for the conditions applicable to its metabolites. ijrpc.comijpsjournal.comafricanjournalofbiomedicalresearch.com
For instance, a common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile. ijbpas.comafricanjournalofbiomedicalresearch.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities, from the more polar metabolites to the parent drug. A photodiode array (PDA) detector can be used for UV detection, though it is less common for metabolite quantification in complex matrices compared to mass spectrometry. ijrpc.comijpsjournal.com
Table 1: Example of RP-HPLC Conditions for Pitolisant Analysis This table represents typical conditions used for the parent drug, which are adaptable for its metabolites.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | ijbpas.comijpsjournal.com |
| Mobile Phase A | 10mM Ammonium Acetate Buffer (pH 4) | ijbpas.com |
| Mobile Phase B | Acetonitrile | ijbpas.com |
| Flow Rate | 1.0 mL/min | ijbpas.comijrpc.com |
| Detection | UV at 266 nm or 220 nm | ijpsjournal.comafricanjournalofbiomedicalresearch.com |
| Injection Volume | 10 µL | ijrpc.com |
UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. fda.gov UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the bioanalysis of drugs and metabolites, and it has been explicitly mentioned for the analysis of Pitolisant and its metabolites, including BP1.8054. fda.govijbpas.com
The higher efficiency of UPLC columns allows for sharper and narrower peaks, which is advantageous for resolving closely related structures such as a parent drug and its various metabolites within a shorter timeframe. The mobile phases are similar to those used in HPLC, often consisting of water with additives like formic acid and acetonitrile, run in a gradient mode to facilitate separation. researchgate.net
Table 2: Example of UPLC Conditions for Pitolisant Metabolite Analysis This table outlines conditions for the simultaneous determination of Pitolisant and its metabolites.
| Parameter | Condition | Reference |
|---|---|---|
| System | Acquity UPLC | ijbpas.com |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | ijbpas.com |
| Mobile Phase A | 0.1% Formic Acid in Water | ijbpas.com |
| Mobile Phase B | Acetonitrile | ijbpas.com |
| Flow Rate | 0.4 mL/min | ijbpas.com |
| Column Temperature | 40 °C | ijbpas.com |
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry (MS) is the preferred detection method for metabolite analysis due to its high sensitivity and specificity. It allows for the determination of the mass-to-charge ratio (m/z) of ions, providing mass information that helps in identification and quantification.
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low-level analytes like BP1.8054 in complex biological fluids. fda.gov In this technique, a specific precursor ion (the ion corresponding to the metabolite of interest) is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, filtering out background noise and interferences.
For the analysis of BP1.8054, a UPLC-MS/MS or HPLC-MS/MS method would be employed. Regulatory documents confirm that such methods were validated and used in clinical trials, establishing a lower limit of quantification (LLOQ) for BP1.8054 at 1 ng/mL in serum. fda.gov The use of a stable isotope-labeled internal standard is standard practice in such assays to ensure high accuracy and precision.
Table 3: Bioanalytical Method Details for BP1.8054
| Parameter | Specification | Reference |
|---|---|---|
| Instrumentation | HPLC or UPLC with Tandem Mass Spectrometry | fda.gov |
| Matrix | Serum | fda.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | fda.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) (Typical for this class of compounds) | researchgate.net |
While tandem MS is ideal for quantification, High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the initial identification and structural elucidation of unknown metabolites. researchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm). hilarispublisher.com This accuracy allows for the confident determination of the elemental composition (molecular formula) of a metabolite.
For a metabolite like BP1.8054, HRMS would have been instrumental during its initial discovery in drug metabolism studies. By comparing the accurate mass of the parent drug with that of the detected metabolite, researchers can deduce the biotransformation that occurred (e.g., addition of a glycine (B1666218) moiety). Furthermore, HRMS can be operated in an MS/MS mode, where fragmentation patterns of the metabolite are analyzed to pinpoint the exact location of the metabolic modification on the molecule's structure. researchgate.net Although specific reports detailing the HRMS elucidation of BP1.8054 are not publicly available, this methodology represents the state-of-the-art approach for such investigations in modern drug development. frontiersin.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) for BP1.8054 Analysis
Sample Preparation Strategies for Biological Matrices in Research Settings
Before chromatographic analysis, BP1.8054 must be extracted from the biological matrix (e.g., serum or plasma) to remove proteins, salts, and other interfering substances that could damage the analytical column or suppress the MS signal. waters.com The choice of extraction technique depends on the analyte's properties and the required cleanliness of the final extract.
For Pitolisant and its metabolites, including BP1.8054, two primary methods have been cited:
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. fda.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away, and the analyte of interest is then eluted with a different solvent. waters.com For a metabolite like BP1.8054, a reverse-phase (e.g., C18) or a mixed-mode cation exchange cartridge could be used to retain the analyte while allowing more polar or differently charged interferences to pass through. mdpi.com
Solid-Liquid Phase Extraction (Protein Precipitation): This is a simpler and faster method often used for high-throughput analysis. fda.gov It involves adding a large volume of an organic solvent, typically acetonitrile, to the plasma or serum sample. researchgate.netnih.gov The solvent causes the proteins to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast, this method may be less clean than SPE and can sometimes lead to ion suppression in the MS source, an effect that must be carefully evaluated during method development. nih.gov
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction (SPE) is a widely utilized technique for the sample cleanup and concentration of analytes from complex biological matrices prior to chromatographic analysis. For the analysis of pitolisant and its metabolites, including BP1.8054, SPE has been a documented method. fda.govnih.gov The general principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained. Interfering substances are then washed away, and the analyte is subsequently eluted with an appropriate solvent.
While specific SPE protocols for the exclusive isolation of BP1.8054 are not extensively detailed in the public domain, the methods used for pitolisant and its other metabolites provide a foundational understanding. These methods often employ high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for detection and quantification following the extraction process. fda.gov The selection of the SPE sorbent and elution solvents is critical and would be optimized to ensure the efficient recovery of the moderately polar BP1.8054.
Solid-Liquid Phase Extraction (SLPE) Methods
Solid-liquid phase extraction (SLPE), another key sample preparation technique, has also been applied in the analysis of pitolisant and its metabolites. fda.gov This method involves the partitioning of the analyte from a solid or semi-solid matrix (like tissue homogenates) into a liquid solvent. In the context of bioanalysis, this often involves protein precipitation followed by liquid-liquid extraction.
For the determination of pitolisant and its metabolites in serum, a combination of solid-phase or solid-liquid phase extraction is typically used. fda.gov The choice between SPE and SLPE depends on the specific matrix, the physicochemical properties of the analyte, and the desired level of sample cleanup. The goal is to remove proteins and other endogenous components that could interfere with the subsequent chromatographic analysis.
Method Validation Parameters for Rigorous BP1.8054 Quantification in Research
To ensure the reliability and accuracy of analytical data, methods for quantifying BP1.8054 must undergo rigorous validation. This process involves the assessment of several key parameters as outlined by regulatory guidelines.
Linearity and Calibration Curve Development
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For the quantification of pitolisant and its metabolites, calibration curves are constructed by analyzing a series of standards with known concentrations. The relationship between the instrument response (e.g., peak area in chromatography) and the concentration is then evaluated. A linear relationship, typically indicated by a high coefficient of determination (R²), is essential for accurate quantification. ijpsjournal.comijbpas.com
Table 1: Illustrative Linearity Data for an Analytical Method
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 1 | 1500 |
| 5 | 7600 |
| 10 | 15200 |
| 25 | 38000 |
| 50 | 75500 |
| 100 | 151000 |
This table is for illustrative purposes and does not represent actual experimental data for BP1.8054.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For pitolisant metabolites, the LOQ is a critical parameter. For instance, the LOQ for BP1.8054 in serum has been established at 1 ng/mL in certain validated methods. fda.gov
Table 2: Typical LOD and LOQ Values in Bioanalytical Methods
| Parameter | Definition | Typical Value (ng/mL) |
| LOD | Lowest detectable concentration | 0.3 |
| LOQ | Lowest quantifiable concentration | 1.0 |
These values are illustrative and the actual LOD and LOQ for BP1.8054 analysis may vary depending on the specific method and instrumentation.
Accuracy and Precision Assessments
Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental to method validation. Accuracy is often assessed by analyzing quality control (QC) samples at different concentration levels and comparing the measured concentrations to the nominal values. Precision is evaluated by repeatedly analyzing the same sample and is typically expressed as the relative standard deviation (%RSD). Validated methods for pitolisant and its metabolites have demonstrated acceptable accuracy and precision. fda.gov
Selectivity and Specificity Considerations
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites, endogenous substances, and concomitant medications. Specificity is the ultimate form of selectivity, meaning the method produces a response for only the analyte of interest. In the analysis of BP1.8054, chromatographic separation techniques like HPLC and UPLC are crucial for achieving selectivity. The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a high degree of specificity by monitoring unique precursor-to-product ion transitions for the analyte. The good selectivity profile of pitolisant for the H3R has been noted, although it also binds to other receptors. europa.eu The analytical methods for its metabolites must be able to distinguish BP1.8054 from the parent drug and other metabolic products. fda.gov
Future Research Directions and Unresolved Questions Concerning Pitolisant Metabolite Bp1.8054
Elucidating Undiscovered Metabolic Pathways or Intermediates of BP1.8054
The biotransformation of Pitolisant (B1243001) is complex, primarily mediated by cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4, leading to various metabolites that are subsequently conjugated and excreted. nih.govpharmgkb.org While BP1.8054 is a known output of Pitolisant's metabolism, the subsequent metabolic fate of BP1.8054 itself remains largely uncharacterized. fda.gov Metabolic processes are rarely single-step events; it is plausible that BP1.8054 serves as a substrate for further Phase I or Phase II enzymatic reactions. rsc.org
Future research should focus on identifying potential downstream metabolic products of BP1.8054. This involves detailed metabolic studies using human liver microsomes or hepatocytes, specifically designed to trace the fate of BP1.8054. nih.gov Identifying these subsequent, potentially unknown, intermediates is crucial for completing the metabolic map of Pitolisant. pressbooks.pub Such studies could reveal whether BP1.8054 undergoes further modifications, such as hydroxylation, oxidation, or conjugation, before its final elimination. rsc.org A complete understanding of these pathways is essential for a comprehensive assessment of the drug's disposition. plos.org
Investigation of Potential Biological Activities of BP1.8054 Under Specific Pathophysiological Conditions
BP1.8054 has been classified as "inactive" based on targeted in vitro screening, which showed it lacks significant activity at the human H3 receptor and does not affect the hERG channel. fda.goveuropa.eu However, the term "inactive" is context-dependent and typically refers to the primary pharmacological target of the parent drug. nih.gov It does not preclude the possibility of interactions with other biological targets or exhibiting activity under specific physiological or pathological states. metabolon.com
A critical area for future investigation is the screening of BP1.8054 against a broader panel of receptors, enzymes, and transporters to uncover any potential off-target effects. metwarebio.com Furthermore, its biological activity could be conditional, manifesting only in specific pathophysiological contexts, such as in patients with compromised renal or hepatic function where metabolite concentrations may be altered. nih.govdovepress.com Research could explore whether BP1.8054 has any subtle modulatory effects on metabolic enzymes or inflammatory pathways, particularly at the higher concentrations that might occur in specific patient populations or as a result of drug-drug interactions. nih.gov
Development of Advanced In Vitro and In Silico Models for Metabolite Characterization
The characterization of metabolites like BP1.8054 can be significantly enhanced by leveraging cutting-edge analytical and computational tools. acs.org While traditional methods using liver microsomes are valuable, more advanced models can provide deeper insights. nih.gov
Advanced Research Models for Metabolite Characterization
| Model Type | Application for BP1.8054 | Potential Outcome |
|---|---|---|
| In Silico Models | Using software (e.g., Meteor) to predict potential metabolic pathways and subsequent intermediates of BP1.8054. nih.govamericanpharmaceuticalreview.com | Generation of hypotheses for targeted experimental validation; identification of previously unconsidered metabolic reactions. |
| Advanced Mass Spectrometry | Employing techniques like tribrid high-resolution mass spectrometry (HRMS) for in-depth structural elucidation of trace metabolites. acs.org | Enhanced detection and characterization of low-abundance downstream metabolites of BP1.8054 in complex biological matrices. |
| Kinetic Metabolic Models | Developing large-scale kinetic models to simulate the flux through Pitolisant's metabolic network, including the formation and potential further metabolism of BP1.8054. mdpi.comnih.gov | Quantitative understanding of how factors like enzyme polymorphisms (e.g., in CYP2D6) impact the concentration and residence time of BP1.8054. pharmgkb.org |
| Human-Relevant Platforms | Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other organ-specific cell models for functional assessment. researchgate.net | More relevant assessment of potential off-target effects or subtle biological activities in a human cellular context. |
The application of in silico prediction tools can help generate hypotheses about the metabolic fate of BP1.8054, which can then be tested experimentally. americanpharmaceuticalreview.comfu-berlin.de Advanced mass spectrometry techniques are capable of detecting and structuring trace-level metabolites that might be missed by standard methods. acs.org Furthermore, developing dynamic, computational models of Pitolisant's metabolism could help predict how genetic factors or co-administered drugs influence the disposition of both the parent drug and its metabolites, including BP1.8054. nih.govplos.org
Q & A
Q. What is the pharmacological role of BP1.3484 in pitolisant’s mechanism of action, and how is it quantified in clinical studies?
BP1.3484 is a major metabolite of pitolisant, a histamine H3 receptor inverse agonist/antagonist. While pitolisant increases hypothalamic histamine release to treat narcolepsy symptoms (EDS and cataplexy) , BP1.3484’s specific activity remains understudied. Quantification typically involves high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) in biological matrices like serum and breast milk . Researchers must validate assays for specificity against structurally similar compounds (e.g., pitolisant and other metabolites) using spiked samples and cross-reactivity testing .
Example Analytical Parameters for BP1.3484 Detection
| Parameter | Method | Reference Standard |
|---|---|---|
| Sensitivity (LOD) | LC-MS/MS (0.1 ng/mL in serum) | BP1.3484 pure standard |
| Specificity | Cross-reactivity tested against 20 analogs | |
| Recovery Rate | 85-95% in breast milk |
Q. What are the standard protocols for ensuring reproducibility in BP1.3484 pharmacokinetic (PK) studies?
Reproducibility requires rigorous documentation of:
- Sample Collection: Timing of serum/breast milk sampling post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) .
- Storage Conditions: -80°C storage to prevent metabolite degradation .
- Batch Consistency: For assays, include internal controls (e.g., deuterated BP1.3484) and report batch-specific variations in recovery rates and matrix effects .
- Ethical Compliance: Informed consent for lactating women in PK studies, with explicit disclosure of metabolite transfer risks .
Advanced Research Questions
Q. How should researchers design a Phase 4 PK study to evaluate BP1.3484 in niche populations (e.g., lactating women)?
Key Methodological Considerations
- Population: Healthy lactating women (n ≥ 12) to ensure statistical power .
- Dosing: Single oral dose of pitolisant (e.g., 35.6 mg) with standardized meal timing to control absorption variables .
- Outcome Metrics:
-
Serum PK: AUC, Cmax, Tmax, half-life of BP1.3484.
-
Breast Milk Transfer: Milk-to-serum ratio and infant exposure risk .
- Statistical Plan: Non-compartmental analysis (NCA) for PK parameters, with sensitivity analysis for outliers .
Data Contradiction Example
If BP1.3484’s half-life differs significantly between serum and breast milk, researchers must investigate protein binding or tissue-specific metabolism using in vitro models (e.g., hepatocyte assays) .
Q. What statistical approaches resolve heterogeneity in BP1.3484 efficacy data across narcolepsy trials?
Integrated analysis of individual patient data (IPD) from multiple RCTs is critical. Steps include:
- Covariate Adjustment: Baseline EDS severity, CPAP use, and genetic factors (e.g., HLA-DQB1*06:02 status) .
- Subgroup Analysis: Stratify by CPAP adherence to isolate BP1.3484’s effect .
- Meta-Analysis Pitfalls: Avoid arbitrary study selection; predefine inclusion criteria (e.g., only OSA-focused trials) to reduce bias .
Example Meta-Analysis Workflow
1. Extract IPD from HAROSA-1 and HAROSA-2 trials [[13]].
2. Pool data using mixed-effects models with study as a random effect.
3. Test homogeneity via Cochran’s Q statistic (p < 0.05 indicates heterogeneity).
Q. How can researchers address batch-to-batch variability in BP1.3484 reference standards?
- Quality Control (QC): Request certificates of analysis (CoA) for purity (>98%), salt content, and residual solvents .
- Inter-Laboratory Validation: Use ratio-based reference materials (e.g., Quartet metabolite standards) to harmonize LC-MS/MS results across labs .
- Documentation: Report lot numbers, storage conditions, and reconstitution protocols in supplementary materials to enable replication .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
